Pgam
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(Z)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKLAIBZMCURLI-BFVRRIQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868324 | |
| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74872-89-2 | |
| Record name | PGAM | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74872-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074872892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5Z)-9,15-Dioxoprosta-5,10-dien-1-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydro-15-ketoprostaglandin� A2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 15-Keto-13,14-dihydroprostaglandin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of 15 Keto 13,14 Dihydroprostaglandin A2
Endogenous Formation from Prostaglandin (B15479496) E2
Prostaglandin E2, a primary and biologically potent prostaglandin in mammals, serves as the initial substrate for a cascade of reactions that generate 15-Keto-13,14-dihydroprostaglandin A2. hmdb.cahmdb.ca This conversion is a critical aspect of prostaglandin catabolism, ensuring the regulation of PGE2's potent physiological effects.
The initial and rate-limiting step in the breakdown of PGE2 is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.govmdc-berlin.de This enzyme facilitates the oxidation of the 15-hydroxyl group of PGE2, resulting in the formation of 15-keto-PGE2. nih.govnih.gov This conversion is significant as it transforms the pro-inflammatory PGE2 into the anti-inflammatory 15-keto-PGE2, which has greatly diminished biological activity. nih.govnih.gov The activity of 15-PGDH is crucial for terminating PGE2 signaling. frontiersin.org Studies have shown that specific amino acid residues, such as Gln-148, within the 15-PGDH enzyme play a key role in correctly positioning the PGE2 molecule for this catalytic oxidation. nih.gov
Following the action of 15-PGDH, the resulting 15-keto-PGE2 undergoes further metabolism by Prostaglandin Reductase 2 (PTGR2), also known as Δ13-prostaglandin reductase. mdc-berlin.denih.gov PTGR2 is an enzyme that catalyzes the NADPH-dependent reduction of the double bond at carbon 13 and 14 of 15-keto-PGE2. nih.gov This enzymatic reaction yields 13,14-dihydro-15-keto-PGE2. mdc-berlin.denih.gov The expression and activity of PTGR2 are important in regulating the levels of 15-keto-PGE2 and its downstream metabolites. nih.gov
The final step in the formation of 15-Keto-13,14-dihydroprostaglandin A2 from its immediate precursor, 13,14-dihydro-15-keto-PGE2, occurs through a non-enzymatic dehydration process. hmdb.cacaymanchem.commedchemexpress.combertin-bioreagent.comscbt.comnih.gov This spontaneous reaction involves the removal of a water molecule and is particularly accelerated in the presence of albumin and at acidic or high pH levels. caymanchem.comnih.gov The instability of 13,14-dihydro-15-keto-PGE2 in aqueous solutions leads to its rapid conversion to the more stable 15-Keto-13,14-dihydroprostaglandin A2. nih.gov
Downstream Metabolic Fate of 15-Keto-13,14-dihydroprostaglandin A2
Once formed, 15-Keto-13,14-dihydroprostaglandin A2 is subject to further metabolic processes, leading to the creation of various other compounds. These downstream pathways are important for both the elimination of the molecule and for generating potential biomarkers.
Under alkaline conditions, 15-Keto-13,14-dihydroprostaglandin A2 can undergo further decomposition to form a stable bicyclic compound, specifically 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2. caymanchem.comnih.gov The formation of this bicyclic metabolite is time and pH-dependent, with higher pH favoring its production. nih.gov Due to the chemical instability of its precursors, this stable bicyclic product has been proposed as a more reliable biomarker for quantifying PGE2 biosynthesis. caymanchem.comnih.gov
The metabolic journey of prostaglandins (B1171923) often culminates in degradation through general fatty acid catabolism pathways. While specific studies detailing the β- and ω-oxidation of 15-Keto-13,14-dihydroprostaglandin A2 are not extensively available in the provided search results, it is known that prostaglandins, in general, undergo these processes. For instance, the related metabolite 13,14-dihydro-15-keto-PGD2 is further metabolized in humans through β-oxidation of its side chains. caymanchem.com This suggests that similar enzymatic degradation pathways are likely involved in the further breakdown and clearance of 15-Keto-13,14-dihydroprostaglandin A2 and its derivatives from the body.
Interconversion with Related 15-Keto-13,14-dihydro Prostaglandins (e.g., PGD2, PGFs)
The formation of 15-keto-13,14-dihydroprostaglandin A2 (15-keto-13,14-dihydro-PGA2) is intrinsically linked to the metabolism of other primary prostaglandins, particularly Prostaglandin E2 (PGE2). While not a direct product of the primary cyclooxygenase (COX) pathway, its existence is a consequence of the subsequent metabolic cascade that modifies the initial prostaglandin structures.
The metabolic journey to 15-keto-13,14-dihydroprostaglandins begins with the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group of primary prostaglandins like PGE2, Prostaglandin D2 (PGD2), and Prostaglandin F2α (PGF2α) to a ketone, forming their respective 15-keto prostaglandin metabolites. This initial step is then followed by the reduction of the C13-C14 double bond by a reductase, yielding the 13,14-dihydro-15-keto prostaglandin derivatives. nih.govcaymanchem.comthomassci.com
The direct precursor to 15-keto-13,14-dihydro-PGA2 is 13,14-dihydro-15-keto-PGE2. caymanchem.comnih.gov The conversion of 13,14-dihydro-15-keto-PGE2 to 15-keto-13,14-dihydro-PGA2 occurs through a non-enzymatic dehydration reaction. caymanchem.comnih.gov This process is notably accelerated in the presence of albumin. caymanchem.comnih.gov The instability of 13,14-dihydro-15-keto-PGE2, particularly at acidic or alkaline pH, leads to this dehydration. nih.gov
While the pathway from the PGE2 metabolite to the PGA2 metabolite is established, the direct interconversion between 15-keto-13,14-dihydro-PGA2 and the corresponding metabolites of PGD2 and PGFs is not well-documented. However, the metabolic pathways of these related prostaglandins can influence the pool of available precursors.
For instance, studies have shown that oral administration of PGE2 can lead to an increase in the plasma levels of not only its own metabolite, 15-keto-13,14-dihydro-PGE2, but also 15-keto-13,14-dihydro-PGF2α. nih.gov This suggests that a portion of PGE2 can be reduced to PGF2α, which is then subsequently metabolized through the 15-PGDH pathway. nih.gov
Conversely, evidence regarding the conversion of PGD2 to PGF2α metabolites is less clear. One study found that inhaled PGD2 did not lead to an increase in plasma concentrations of 13,14-dihydro-15-keto-PGF2α, suggesting this conversion is unlikely in the airways. nih.gov It is known that 13,14-dihydro-15-keto-PGD2 can be formed from PGD2 via the 15-hydroxy PGDH pathway. thomassci.com Furthermore, 13,14-dihydro-15-keto PGD2 can undergo dehydration to form 13,14-dihydro-15-keto-prostaglandin J2. biocompare.com
The following table summarizes the key prostaglandins and their metabolites discussed:
| Precursor Prostaglandin | Key Metabolizing Enzyme | Initial Metabolite | Final Dihydro Metabolite |
| Prostaglandin E2 (PGE2) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-keto-PGE2 | 13,14-dihydro-15-keto-PGE2 |
| Prostaglandin D2 (PGD2) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-keto-PGD2 | 13,14-dihydro-15-keto-PGD2 |
| Prostaglandin F2α (PGF2α) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | 15-keto-PGF2α | 13,14-dihydro-15-keto-PGF2α |
Detailed Research Findings:
The study of these metabolic pathways is crucial for understanding the biological activity and clearance of prostaglandins. The measurement of stable metabolites like 13,14-dihydro-15-keto-PGF2α is often used as a marker for the in vivo production of its parent compound, PGF2α. caymanchem.com The chemical instability of 13,14-dihydro-15-keto-PGE2 has led to suggestions of using its more stable degradation product, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, for reliable measurements. nih.gov
The following table outlines some of the key research findings related to the interconversion and metabolism of these compounds:
| Finding | Precursor(s) | Resulting Compound(s) | Key Observation | Reference(s) |
| Non-enzymatic Dehydration | 13,14-dihydro-15-keto-PGE2 | 15-keto-13,14-dihydro-PGA2 | Process is accelerated by albumin and influenced by pH. | caymanchem.comnih.gov |
| In Vivo Metabolism of PGE2 | Prostaglandin E2 (oral) | 15-keto-13,14-dihydro-PGE2 and 15-keto-13,14-dihydro-PGF2α | Indicates in vivo reduction of PGE2 to PGF2α prior to further metabolism. | nih.gov |
| Inhaled PGD2 Metabolism | Prostaglandin D2 (inhaled) | No significant increase in 13,14-dihydro-15-keto-PGF2α | Suggests that conversion of PGD2 to PGF2α metabolites is not a major pathway in the airways. | nih.gov |
| PGD2 Metabolism | Prostaglandin D2 | 13,14-dihydro-15-keto-PGD2 | Formed through the 15-hydroxy PGDH pathway. | thomassci.com |
| Dehydration of PGD2 Metabolite | 13,14-dihydro-15-keto-PGD2 | 13,14-dihydro-15-keto-PGJ2 | A known dehydration product. | biocompare.com |
Molecular and Cellular Mechanisms of Action of 15 Keto 13,14 Dihydroprostaglandin A2
Receptor Interactions and Signaling Pathways
The biological activity of 15-keto-13,14-dihydroprostaglandin A2 and its precursors is intricately linked to their interactions with specific cellular receptors and the subsequent activation of downstream signaling cascades.
G-Protein Coupled Receptor Modulation
Prostaglandins (B1171923), including PGE2 and its metabolites, primarily exert their effects through G-protein coupled receptors (GPCRs). hmdb.ca The precursor of 15-keto-13,14-dihydro-PGA2, 15-keto-PGE2, demonstrates a higher affinity for the prostaglandin (B15479496) EP2 receptor compared to the EP4 receptor. ncats.io However, its downstream metabolite, 13,14-dihydro-15-keto-PGE2, does not bind effectively to either EP2 or EP4 receptors and consequently does not induce adenylate cyclase activity in cells expressing these receptors. caymanchem.comcaltagmedsystems.co.ukbertin-bioreagent.com
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Regulation
A significant aspect of the signaling mediated by PGE2 metabolites involves the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation and metabolism. plos.orgnih.govresearchgate.net Specifically, 15-keto-PGE2, the precursor to 15-keto-13,14-dihydro-PGA2, has been shown to be an activator of PPARγ. ncats.ioplos.orgresearchgate.net This activation is a key mechanism by which these metabolites can influence cellular processes. For instance, in hepatocellular carcinoma cells, 15-keto-PGE2-mediated activation of PPARγ leads to the induction of p21WAF1/Cip1 gene transcription. ncats.io This effect can be blocked by a PPARγ antagonist, highlighting the direct role of this receptor in the signaling pathway. ncats.io
Regulation of Gene Expression and Protein Modulation
The interaction of 15-keto-13,14-dihydroprostaglandin A2 and its related compounds with cellular signaling pathways ultimately translates into the modulation of gene expression and protein function, thereby influencing a range of cellular responses.
Influence on Pro-inflammatory Cytokine and Mediator Production
Metabolites of PGE2 have been shown to modulate inflammatory responses. Exogenous treatment with 15-keto-PGE2, the precursor to 15-keto-13,14-dihydro-PGA2, has been found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This anti-inflammatory effect is linked to the activation of the Nrf2-mediated antioxidant response. nih.gov PGE2 itself can have both pro- and anti-inflammatory effects, in part by inducing the production of the anti-inflammatory cytokine IL-10. hmdb.caebi.ac.uk
Impact on Specific Enzyme Activities and Metabolic Networks
The metabolism of prostaglandins is a critical component of their biological regulation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) catalyzes the conversion of PGE2 to 15-keto-PGE2. researchgate.net This initial step is crucial for terminating the potent biological activity of PGE2. researchgate.net The subsequent conversion to 13,14-dihydro-15-keto-PGE2 is catalyzed by prostaglandin reductase 2 (PTGR2). ncats.ionih.gov The disruption of the gene for PTGR2 leads to an accumulation of intracellular 15-keto-PGE2 in activated macrophages, which in turn reduces the production of pro-inflammatory cytokines. nih.gov Furthermore, 13,14-dihydro-15-keto-PGE2 has been shown to upregulate the target of free fatty acid receptor-4 protein (FFAR4). nih.gov
Protein Adduct Formation and Covalent Binding Mechanisms
An important aspect of the chemistry of these prostaglandin metabolites is their potential to form adducts with proteins. 15-keto-13,14-dihydro-PGE2 can undergo dehydration to form 15-keto-13,14-dihydro-PGA2, a process that is accelerated in the presence of albumin. caymanchem.comebi.ac.uk This reactive α,β-unsaturated ketone can then form covalent adducts with proteins. ebi.ac.uk Specifically, 15-keto-dihydro-PGA2 has been shown to bind to albumin. ebi.ac.uk In contrast, its precursor, 15-keto-dihydro-PGE2, is relatively inert in this regard. ebi.ac.uk This covalent modification of proteins represents a mechanism by which these metabolites can exert their biological effects. For example, 15-keto-PGE2 has been shown to post-translationally modify Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nrf2, at a specific cysteine residue. researchgate.net This modification contributes to the anti-inflammatory and anti-oxidative effects of 15-keto-PGE2. researchgate.net
Interactive Data Table: Key Molecules and Their Functions
| Compound | Function |
| 15-Keto-13,14-dihydroprostaglandin A2 | Product of non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2. hmdb.cacaymanchem.commedchemexpress.com |
| Prostaglandin E2 (PGE2) | Precursor molecule with diverse biological activities. hmdb.cahmdb.ca |
| 15-keto-PGE2 | Metabolite of PGE2 that can activate PPARγ. ncats.ioplos.orgresearchgate.net |
| 13,14-dihydro-15-keto-PGE2 | Metabolite of 15-keto-PGE2. ncats.iocaymanchem.com |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Nuclear receptor involved in regulating gene expression. ncats.ioplos.orgresearchgate.net |
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Enzyme that catalyzes the conversion of PGE2 to 15-keto-PGE2. researchgate.net |
| Prostaglandin reductase 2 (PTGR2) | Enzyme that catalyzes the conversion of 15-keto-PGE2 to 13,14-dihydro-15-keto-PGE2. ncats.ionih.gov |
| Kelch-like ECH-associated protein 1 (Keap1) | A negative regulator of the transcription factor Nrf2. researchgate.net |
Cellular Targets and Intracellular Signaling Cascades of 15-Keto-13,14-dihydroprostaglandin A2
The molecular and cellular mechanisms of 15-Keto-13,14-dihydroprostaglandin A2 (dhk-PGA2) are intricate and are often understood by examining its metabolic precursors and related prostaglandin compounds. This lipid mediator is a non-enzymatic dehydration product of 13,14-dihydro-15-keto prostaglandin E2 (dhk-PGE2), which itself is a metabolite of the widely studied prostaglandin E2 (PGE2). hmdb.cacaymanchem.comnih.gov The conversion from dhk-PGE2 to dhk-PGA2 is a spontaneous degradation process that can be accelerated by the presence of albumin. caymanchem.comnih.gov Consequently, much of the understanding of dhk-PGA2's signaling role is inferred from the activities of its precursors.
Involvement in cAMP Signaling Pathways
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a critical intracellular messaging system regulated by many hormones and lipid mediators. While prostaglandin E2 is known to stimulate cAMP production through its interaction with EP2 and EP4 receptors, its downstream metabolites exhibit different properties. hmdb.ca
Direct research on the effects of 15-Keto-13,14-dihydroprostaglandin A2 on cAMP signaling is limited. However, significant insights can be drawn from its immediate precursor, 13,14-dihydro-15-keto PGE2. Studies have demonstrated that, unlike PGE2, 13,14-dihydro-15-keto PGE2 does not effectively bind to the PGE2 receptors EP2 and EP4. As a result, it fails to induce adenylate cyclase activity, the enzyme responsible for cAMP synthesis, in cells expressing these receptors. Given that 15-Keto-13,14-dihydroprostaglandin A2 is a direct dehydration product of this inactive precursor, it is inferred that it also does not significantly engage in direct cAMP signaling through these classical prostaglandin receptors.
In contrast, another related metabolite, 15-keto-PGE2, has been suggested to act as a partial agonist at EP4 receptors for cAMP formation. researchgate.net This suggests a complex regulatory system where different metabolites of PGE2 can have varied and even opposing effects on the same signaling pathway. The table below summarizes the comparative effects of PGE2 and its metabolites on cAMP signaling.
| Compound | Receptor Target(s) | Effect on cAMP Production |
| Prostaglandin E2 (PGE2) | EP2, EP4 | Stimulates |
| 15-Keto-PGE2 | EP4 | Partial Agonist |
| 13,14-dihydro-15-keto PGE2 | EP2, EP4 | No significant binding or induction |
This table provides a comparative overview of the effects of PGE2 and its metabolites on cAMP signaling, based on available research findings.
Interactions with Other Lipid Mediators and Signaling Molecules
The biological activity of 15-Keto-13,14-dihydroprostaglandin A2 is also defined by its crosstalk with other signaling pathways and molecules, a characteristic often elucidated through its precursors.
Research on 13,14-dihydro-15-keto PGE2, the direct precursor, has revealed interactions with non-prostanoid signaling systems. For instance, this metabolite has been shown to participate in the 5-hydroxytryptamine (5-HT, or serotonin) pathway and to upregulate the free fatty acid receptor-4 (FFAR4). nih.gov This indicates a potential for crosstalk between prostaglandin metabolic pathways and other significant signaling networks involved in diverse physiological processes.
Furthermore, studies on other related cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), offer potential models for the action of 15-Keto-13,14-dihydroprostaglandin A2. 15d-PGJ2 has been found to interact with and inhibit the translational initiation factor eIF4A. nih.gov This interaction can lead to the sequestration of TRAF2, a key component of the TNF-α inflammatory signaling pathway, suggesting a mechanism for anti-inflammatory action. nih.gov
The interaction of these metabolites is not always agonistic. For example, while 15-keto PGE2 can suppress the STAT3 signaling pathway, its non-electrophilic analog, 13,14-dihydro-15-keto PGE2, fails to do so. nih.gov This highlights the critical role of specific chemical structures in determining the signaling interactions of these molecules.
Finally, 15-Keto-13,14-dihydroprostaglandin A2 itself has been noted for its chemical reactivity, particularly its ability to form adducts with albumin and other low molecular weight fractions in plasma. nih.gov This interaction not only affects its stability but also represents a form of interaction with other biological molecules that can modulate its availability and activity.
The following table details some of the known interactions of 15-Keto-13,14-dihydroprostaglandin A2 and its metabolic relatives with other signaling molecules.
| Interacting Molecule/Pathway | Prostaglandin Metabolite | Observed Effect |
| 5-Hydroxytryptamine (5-HT) Pathway | 13,14-dihydro-15-keto PGE2 | Participates in signaling |
| Free Fatty Acid Receptor-4 (FFAR4) | 13,14-dihydro-15-keto PGE2 | Upregulates receptor protein |
| STAT3 Signaling | 15-keto PGE2 | Suppresses phosphorylation |
| STAT3 Signaling | 13,14-dihydro-15-keto PGE2 | No inhibition observed |
| Albumin | 15-Keto-13,14-dihydroprostaglandin A2 | Binds to form adducts |
This table summarizes key research findings on the interactions between prostaglandin metabolites and other cellular signaling components.
Biological Roles and Preclinical Mechanistic Studies of 15 Keto 13,14 Dihydroprostaglandin A2
Modulation of Inflammatory Responses (Mechanistic Insights from In Vitro/Animal Models)
While its parent compounds are key players in inflammation, direct evidence detailing the specific role of 15-Keto-13,14-dihydroprostaglandin A2 in modulating inflammatory responses is not extensively covered in current scientific literature. The functional activities are often attributed to its more studied precursors.
Effects on Immune Cell Function and Phenotype (e.g., Dendritic Cells, Macrophages, T-cells)
There is a notable lack of direct research investigating the specific effects of 15-Keto-13,14-dihydroprostaglandin A2 on the function and phenotype of immune cells such as dendritic cells, macrophages, and T-cells. Studies have focused more on its precursors. For instance, PGE2 is known to have both pro- and anti-inflammatory effects on dendritic cells, influencing their maturation, antigen presentation capability, and cytokine secretion. hmdb.ca Similarly, the metabolite 15-keto-PGE2 has been shown to exert anti-inflammatory effects in macrophage cell models by inhibiting the activation of NF-κB signaling. nih.gov However, these functions are not directly attributed to 15-Keto-13,14-dihydroprostaglandin A2.
Regulation of Anti-inflammatory Pathways (e.g., IL-10 Induction)
The regulation of anti-inflammatory pathways, such as the induction of Interleukin-10 (IL-10), is a critical mechanism for controlling immune responses. Prostaglandin (B15479496) E2 has been identified as a potent inducer of IL-10 in bone marrow-derived dendritic cells. hmdb.ca This action is considered a key part of its modulatory role in inflammation. hmdb.cahmdb.ca However, dedicated studies to determine if 15-Keto-13,14-dihydroprostaglandin A2 possesses similar activity in inducing IL-10 or regulating other anti-inflammatory pathways are not available in the reviewed literature.
Role in Cellular Homeostasis and Stress Responses (Mechanistic Insights)
The influence of 15-Keto-13,14-dihydroprostaglandin A2 on fundamental cellular processes like growth, differentiation, and stress responses remains an area with limited specific data. Inferences are often drawn from the characteristics of its immediate metabolic precursors.
Influence on Cell Growth and Differentiation Processes
Specific studies on the influence of 15-Keto-13,14-dihydroprostaglandin A2 on cell growth and differentiation are scarce. However, research on its direct precursor, 13,14-dihydro-15-keto PGE2, provides some insight. A study on breast cancer cells found that while 15-keto-PGE2 could suppress STAT3 signaling and inhibit cancer cell growth, the non-electrophilic analogue, 13,14-dihydro-15-keto PGE2, failed to exhibit these inhibitory effects. nih.gov This suggests that the structural change from 15-keto-PGE2 to its dihydro metabolite results in a loss of this specific anti-proliferative function. nih.gov As 15-Keto-13,14-dihydroprostaglandin A2 is a subsequent product of this inactive precursor, it is unlikely to possess this activity.
Table 1: Preclinical Findings on Cell Growth Inhibition
| Compound | Effect on STAT3 Signaling | Ability to Suppress MCF10A-ras Cell Growth |
|---|---|---|
| 15-keto-PGE2 | Suppression | Yes |
| 13,14-dihydro-15-keto PGE2 | No Inhibition | No |
Data derived from studies on human mammary epithelial cells. nih.gov
Modulation of Apoptosis and Cell Cycle Regulation (preclinical)
There is no direct preclinical evidence to suggest that 15-Keto-13,14-dihydroprostaglandin A2 modulates apoptosis or cell cycle regulation. The aforementioned study, which demonstrated that its precursor (13,14-dihydro-15-keto PGE2) was unable to suppress the growth and transformation of MCF10A-ras cells, implies a lack of significant influence on the cell cycle in that context. nih.gov The overproduction of the upstream molecule, PGE2, has been linked to resistance to apoptosis in tumor cells, but this effect is not ascribed to the downstream metabolites like 15-Keto-13,14-dihydroprostaglandin A2. nih.gov
Interplay with Oxidative Stress Pathways (preclinical)
Currently, there is no available research that directly links 15-Keto-13,14-dihydroprostaglandin A2 to the modulation of oxidative stress pathways. Studies have shown that 15-keto-PGE2 can activate antioxidative defense mechanisms; however, this activity is dependent on an α,β-unsaturated carbonyl moiety in its structure which is essential for its biological effects. nih.gov This reactive moiety is lost in the conversion to 13,14-dihydro-15-keto PGE2, the direct precursor to 15-Keto-13,14-dihydroprostaglandin A2. nih.govnih.gov This suggests that the capacity to interact with pathways like the Nrf2 antioxidant response is likely lost.
Table 2: Summary of Research Findings for 15-Keto-13,14-dihydroprostaglandin A2
| Section | Topic | Direct Research Findings for 15-Keto-13,14-dihydroprostaglandin A2 |
|---|---|---|
| 4.1.1 | Effects on Immune Cells | No specific studies found. |
| 4.1.2 | Regulation of Anti-inflammatory Pathways | No specific studies found. |
| 4.2.1 | Influence on Cell Growth/Differentiation | No specific studies found. Its direct precursor lacks the anti-proliferative activity seen in earlier metabolites. nih.gov |
| 4.2.2 | Modulation of Apoptosis/Cell Cycle | No specific studies found. Its direct precursor lacks activity in cancer cell growth suppression. nih.gov |
| 4.2.3 | Interplay with Oxidative Stress | No specific studies found. The structural feature required for this activity is absent in its precursor. nih.govnih.gov |
Mechanistic Studies in Specific Organ Systems (Preclinical Models)
Preclinical investigations, primarily utilizing animal models, have begun to elucidate the mechanistic roles of the metabolic cascade leading to 15-Keto-13,14-dihydroprostaglandin A2 in various organ systems.
Recent studies using the zebrafish (Danio rerio) model have provided novel insights into the bioactivity of PGE2 metabolites in the context of renal development and physiology. The zebrafish pronephros shares structural and functional similarities with the human nephron, making it a valuable model for studying glomerular biology. mdc-berlin.de
Lipidomic analysis in zebrafish embryos confirmed the presence of both PGE2 and its metabolite 15-keto-PGE2 at significant levels. mdc-berlin.denih.gov Further investigation revealed that exogenous administration of 15-keto-PGE2, a direct precursor in the pathway to 15-Keto-13,14-dihydroprostaglandin A2, disrupts the normal development of glomerular architecture. mdc-berlin.denih.govresearchgate.net Specifically, elevated levels of 15-keto-PGE2 were shown to induce defects in the intercalation between podocytes and the endothelial cells of glomerular capillaries. mdc-berlin.denih.gov This perturbation effectively diminishes the surface area of the glomerular filtration barrier, a critical component for renal function. mdc-berlin.denih.gov
Mechanistically, these effects were found to be mediated through the prostaglandin E receptors EP2 and EP4. The detrimental changes to the glomerular morphology caused by 15-keto-PGE2 could be completely reversed by the simultaneous pharmacological blockade of both EP2 and EP4 receptors. mdc-berlin.denih.govresearchgate.net These findings challenge the long-held view that these metabolites are inactive and suggest they are biologically active molecules that modulate EP receptor signaling to play a role in kidney biology. mdc-berlin.denih.gov
Table 1: Effects of 15-keto-PGE2 on Zebrafish Glomerular Architecture
| Parameter | Observation in Preclinical Zebrafish Model | Mechanistic Detail |
| Glomerular Vascularization | Perturbed development. mdc-berlin.denih.gov | - |
| Podocyte-Endothelial Cell Interaction | Caused intercalation defects between podocytes and endothelial cells. mdc-berlin.denih.gov | Reduces the surface area of the glomerular filtration barrier. mdc-berlin.de |
| Receptor Mediation | Effects are mediated via EP2 and EP4 receptors. mdc-berlin.deresearchgate.net | Defects were fully reversed by combined blockade of EP2 and EP4 receptors. mdc-berlin.denih.gov |
The metabolic pathway originating from PGE2 is implicated in the regulation of bone remodeling. Prostaglandin E2 is a well-established regulator of bone cell function, exerting complex effects on both bone formation and resorption. hmdb.ca Preclinical evidence indicates that PGE2 stimulates osteoblasts, the cells responsible for bone formation. hmdb.cahmdb.ca
Upon stimulation by PGE2, osteoblasts release factors that, in turn, promote the activity of osteoclasts. hmdb.cahmdb.ca Osteoclasts are large, multinucleated cells derived from hematopoietic precursors that are responsible for breaking down bone tissue by resorbing the mineralized matrix. hmdb.canih.gov This coordinated action between osteoblasts and osteoclasts is central to the process of bone remodeling.
Given that 15-Keto-13,14-dihydroprostaglandin A2 is a downstream product of PGE2 metabolism, its formation is an integral part of the signaling cascade that influences bone cell dynamics. hmdb.ca The degradation of PGE2 into its metabolites, including 13,14-dihydro-15-keto PGE2 and subsequently 15-Keto-13,14-dihydroprostaglandin A2, represents the termination of the initial PGE2 signal, which has profound effects on bone resorption and formation pathways.
Table 2: Preclinical Role of the PGE2 Pathway in Bone Cell Regulation
| Cell Type | Regulatory Molecule | Observed Effect in Preclinical Models |
| Osteoblast | Prostaglandin E2 (PGE2) | Stimulates osteoblasts to release factors. hmdb.cahmdb.ca |
| Osteoclast | Factors from PGE2-stimulated osteoblasts | Stimulates bone resorption by osteoclasts. hmdb.cahmdb.ca |
The metabolism of PGE2 plays a critical role during fetal development, particularly in the maturation of the lungs and the regulation of fetal circulation. PGE2 itself is vital for maintaining the patency (openness) of the ductus arteriosus, a blood vessel connecting the aorta and the pulmonary artery in the fetus, which normally closes shortly after birth. hmdb.ca
Preclinical studies on fetal lung tissue have suggested that the catabolism of PGE2 is a key mechanism regulating the timing of lung maturation. Human fetal lung tissue has been shown to contain high levels of the metabolite 13,14-dihydro-15-keto-PGE2 relative to the active PGE2. hmdb.ca This finding suggests that active and efficient breakdown of PGE2 into its metabolites, which leads to the formation of 15-Keto-13,14-dihydroprostaglandin A2, may serve to delay the final stages of lung maturation in utero by limiting the availability of active PGE2. hmdb.ca
Furthermore, the concentration of 13,14-dihydro-15-keto-PGE2 is significantly elevated in the maternal plasma during labor and delivery. caymanchem.comnih.gov Levels reach a peak immediately following delivery and then decrease rapidly, confirming that the synthesis of its parent compound, PGE2, likely occurs predominantly within the fetal compartment. nih.gov This highlights the importance of the entire PGE2 metabolic pathway, including the formation of its downstream metabolites, in the physiological processes of parturition and fetal-to-neonatal transition. nih.gov
Table 3: Role of the PGE2 Metabolic Pathway in Fetal Development
| Fetal Tissue/Structure | Relevant Compound | Observed Role/Finding in Preclinical & Clinical Studies |
| Fetal Lung | 13,14-dihydro-15-keto-PGE2 | High levels suggest active PGE2 catabolism may retard lung maturation in vivo. hmdb.ca |
| Ductus Arteriosus | Prostaglandin E2 (PGE2) | Maintains the patency (openness) of this fetal blood vessel. hmdb.ca |
| Fetal Compartment | 13,14-dihydro-15-keto-PGE2 | Levels peak at delivery, suggesting synthesis occurs mainly in the fetus. nih.gov |
Advanced Analytical Methodologies in 15 Keto 13,14 Dihydroprostaglandin A2 Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) serves as a cornerstone in the analysis of 15-Keto-13,14-dihydroprostaglandin A2, providing unparalleled sensitivity and specificity. When coupled with chromatographic separation, MS-based methods allow for both the comprehensive profiling and precise quantification of this and related eicosanoids in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the profiling of prostaglandin (B15479496) metabolites. However, the analysis of compounds like 15-Keto-13,14-dihydroprostaglandin A2 and its precursor, 13,14-dihydro-15-keto-PGE2, presents challenges due to their thermal instability and polar nature. To overcome these issues, derivatization is a critical step prior to GC-MS analysis.
Research has shown that the precursor, 13,14-dihydro-15-keto-PGE2, readily dehydrates to form 15-Keto-13,14-dihydroprostaglandin A2. nih.govnih.gov To prevent this and other degradation during analysis, a common strategy involves the immediate formation of oximes from the ketone groups in an aqueous solution. This is followed by extraction and further derivatization, such as methylation and silylation (e.g., with t-butyldimethylsilyl), of the hydroxyl groups to increase volatility and thermal stability for GC analysis. nih.gov This derivatization strategy stabilizes the molecule, allowing for reliable profiling and measurement. nih.gov The use of a deuterated internal standard, such as deuterogenated 13,14-dihydro-15-keto-PGE2, is crucial for accurate quantification, correcting for analyte loss during sample preparation and analysis. nih.gov
Table 1: GC-MS Methodological Parameters for Prostaglandin Metabolite Analysis
| Parameter | Description | Finding | Citation |
|---|---|---|---|
| Derivatization | Chemical modification to improve analyte stability and volatility. | Immediate formation of oximes of the 9 and 15-ketone groups, followed by methylation and t-butyldimethylsilylation of hydroxyl groups. | nih.gov |
| Internal Standard | A labeled compound added to samples to correct for analytical variability. | Deuterogenated 13,14-dihydro-15-keto-PGE2 is used as an internal standard. | nih.gov |
| Sensitivity | The lowest amount of analyte that can be reliably detected. | The method allows for the measurement of 2 ng of the parent metabolite in tissue incubates. | nih.gov |
| Precision | The degree of agreement among repeated measurements. | Intra-batch precision was reported as 11.8%, and inter-batch precision for 100 ng of metabolite was 8.1%. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative to GC-MS and immunoassays for the quantitative analysis of prostaglandins (B1171923) due to its high sensitivity, selectivity, and simpler sample preparation. nih.gov This technique is particularly well-suited for analyzing labile molecules like 15-Keto-13,14-dihydroprostaglandin A2 directly from biological fluids.
The key to successful LC-MS/MS analysis is the complete chromatographic separation of isomers, which often exhibit similar fragmentation patterns in the mass spectrometer. For instance, the separation of PGE2 and PGD2, which are geometric isomers, is critical for their individual quantification and requires optimized chromatographic conditions to prevent peak overlap. nih.gov Although specific LC-MS/MS methods focusing solely on 15-Keto-13,14-dihydroprostaglandin A2 are not detailed in the provided context, the principles applied to its precursors and related isomers are directly applicable. The use of stable isotope-labeled internal standards is indispensable for achieving accurate and precise quantification. nih.gov
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of 15-Keto-13,14-dihydroprostaglandin A2, serving to isolate the analyte from complex biological mixtures and separate it from structurally similar compounds before detection.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is extensively used in prostaglandin research for both purification and analysis. nih.govnih.gov In the context of 15-Keto-13,14-dihydroprostaglandin A2, HPLC is crucial for separating it from its more labile precursor, 13,14-dihydro-15-keto-PGE2, and other degradation products. nih.gov Studies on the stability of 13,14-dihydro-15-keto-PGE2 have employed HPLC to monitor its decomposition and the formation of 15-Keto-13,14-dihydroprostaglandin A2 and other bicyclic compounds. nih.gov Reverse-phase HPLC is a common modality used for purifying prostaglandin metabolites, including labeled versions of 15-Keto-13,14-dihydroprostaglandin A2, which are used in immunoassays. nih.gov
Immunoanalytical Approaches (e.g., Radioimmunoassay for Research Quantification)
Immunoanalytical methods, such as radioimmunoassay (RIA), offer high sensitivity for quantifying prostaglandins in biological samples. While a specific RIA for 15-Keto-13,14-dihydroprostaglandin A2 is not described, labeled 15-Keto-13,14-dihydroprostaglandin A2 has been instrumental in the development of RIAs for other key prostaglandin metabolites. nih.gov
In one study, labeled 13,14-dihydro-15-keto prostaglandin A2 (PGA2M) was prepared from its parent prostaglandin using swine kidney homogenate and purified via reverse-phase liquid-liquid partition chromatography. nih.gov This labeled compound was then used in a radioimmunoassay developed for 13,14-dihydro-15-keto prostaglandin F2α (PGF2αM). nih.gov The development of such assays requires highly specific antibodies and often involves a preliminary chromatographic step to separate the target analyte from cross-reacting substances, ensuring the accuracy of the quantification. nih.govnih.gov
Table 2: Application of 15-Keto-13,14-dihydro-PGA2 in Immunoassay Development
| Assay Type | Analyte of Interest | Role of 15-Keto-13,14-dihydro-PGA2 | Purification Method for Labeled Compound | Citation |
|---|
Methodological Considerations for Stability and Reliability of Measurements in Research Samples
The chemical instability of prostaglandin metabolites is a major factor affecting the reliability of their measurement. 15-Keto-13,14-dihydroprostaglandin A2 is a product of the non-enzymatic dehydration of 13,14-dihydro-15-keto-PGE2. nih.govscbt.comcaymanchem.com This reaction is a critical consideration for any quantitative study.
Several factors influence the rate of this degradation:
pH: The dehydration of 13,14-dihydro-15-keto-PGE2 occurs rapidly in aqueous media, particularly at very low or high pH. nih.gov
Albumin: The presence of albumin in samples, such as plasma, significantly accelerates the decomposition of 13,14-dihydro-15-keto-PGE2 and promotes the formation of 15-Keto-13,14-dihydroprostaglandin A2. nih.govnih.govcaymanchem.com Furthermore, a portion of the reactive 15-Keto-13,14-dihydroprostaglandin A2 can bind to albumin, forming water-soluble adducts and further complicating direct measurement. nih.gov
Temperature: Decomposition follows first-order reaction kinetics and is dependent on temperature. nih.gov
Given the instability of 13,14-dihydro-15-keto-PGE2 and the reactivity of its dehydration product, 15-Keto-13,14-dihydroprostaglandin A2, researchers have proposed measuring more stable degradation products. For instance, at higher pH, a bicyclic compound, 11-deoxy-13,14-dihydro-15-keto-11,16-cyclo-PGE2, is formed, which is chemically stable and has been suggested as a more reliable target for measurement. nih.gov Therefore, for reliable research outcomes, sample handling procedures must be strictly controlled, and the choice of the analytical target must account for these degradation pathways.
Table 3: Factors Affecting the Stability of 13,14-dihydro-15-keto-PGE2 and Formation of 15-Keto-13,14-dihydro-PGA2
| Factor | Effect | Outcome | Citation |
|---|---|---|---|
| pH | Rapid degradation at very low or high pH. | Formation of 15-Keto-13,14-dihydro-PGA2. At higher pH, formation of a bicyclic compound also occurs. | nih.gov |
| Albumin | Accelerates decomposition of 13,14-dihydro-15-keto-PGE2. | Promotes formation of 15-Keto-13,14-dihydro-PGA2; a portion of which can bind to albumin. | nih.govnih.govcaymanchem.com |
| Temperature | Decomposition follows first-order kinetics. | Rate of degradation is temperature-dependent. | nih.gov |
Research Challenges and Future Directions in 15 Keto 13,14 Dihydroprostaglandin A2 Studies
Addressing Chemical Instability and Reactivity in Experimental Systems
A primary challenge in the study of 15-keto-13,14-dihydro-PGA2 is its inherent chemical instability. This compound is not typically a direct enzymatic product but arises from the non-enzymatic dehydration of its precursor, 15-keto-13,14-dihydroprostaglandin E2 (15-keto-13,14-dihydro-PGE2) caymanchem.comscbt.cominvivochem.com. This reaction is spontaneous in aqueous media and is influenced by several factors, posing significant difficulties for accurate quantification and functional analysis in experimental settings.
The decomposition of 15-keto-13,14-dihydro-PGE2 follows first-order reaction kinetics and is dependent on pH, temperature, and the presence of proteins like albumin nih.gov. The dehydration to 15-keto-13,14-dihydro-PGA2 is particularly rapid at very high or low pH nih.gov. Furthermore, the presence of albumin not only accelerates this conversion but also introduces another layer of complexity, as the resulting 15-keto-13,14-dihydro-PGA2 is a reactive compound that can bind to albumin, forming water-soluble adducts caymanchem.comnih.gov. This reactivity can sequester the molecule, potentially altering its bioavailability and complicating the interpretation of its free concentration and activity.
These stability issues have led to concerns about the reliability of assays targeting its precursor, 15-keto-13,14-dihydro-PGE2 nih.gov. Future research must focus on developing experimental protocols that account for this instability. This includes the immediate processing of biological samples, the use of derivatization techniques to create more stable analytes for measurement, and the careful control of pH and protein content in in vitro assays nih.gov. The development of analytical methods, such as advanced mass spectrometry techniques, capable of distinguishing between the free, protein-bound, and degraded forms of the molecule in biological matrices is a critical future direction nih.gov.
| Factor | Effect on Stability/Formation | Experimental Implication | Reference |
|---|---|---|---|
| pH | Dehydration is rapid at high or very low pH. | Requires strict pH control in buffers and media. | nih.gov |
| Temperature | Decomposition is temperature-dependent. | Samples should be kept cold and processed quickly. | nih.gov |
| Albumin | Accelerates dehydration to 15-keto-13,14-dihydro-PGA2. | Results from protein-rich samples (e.g., plasma) may differ from buffer systems. | caymanchem.comnih.govnih.gov |
| Reactivity | 15-keto-13,14-dihydro-PGA2 can bind to albumin and other molecules. | Measurement of total vs. free compound may be necessary. | nih.gov |
Elucidating Undiscovered Receptor-Mediated Mechanisms and Protein Interactions
The specific biological functions of 15-keto-13,14-dihydro-PGA2 are largely unknown, primarily due to a lack of identified specific receptors and a full understanding of its protein interactions. Research on its immediate precursor, 15-keto-13,14-dihydro-PGE2, has shown that it does not bind effectively to the primary PGE2 receptors, EP2 and EP4, and consequently does not induce adenylate cyclase activity through these receptors caymanchem.com. This suggests that the biological activity of these downstream metabolites, if any, is not mediated by the classical prostanoid receptors.
This opens up an important area for future investigation: the search for novel, specific receptors or binding proteins for 15-keto-13,14-dihydro-PGA2. Studies on related prostaglandin (B15479496) metabolites have revealed that they can possess selective receptor affinities; for instance, 13,14-dihydro-15-keto PGD2 has been identified as a selective agonist for the CRTH2/DP2 receptor caymanchem.com. Similarly, research has shown that 15-keto-13,14-dihydro-PGE2 can upregulate the free fatty acid receptor-4 (FFAR4) nih.gov. These findings underscore the possibility that 15-keto-13,14-dihydro-PGA2 may interact with receptors outside the traditional prostaglandin family, such as other G-protein coupled receptors or nuclear receptors.
Future research should employ techniques such as affinity chromatography, ligand binding assays with diverse receptor panels, and computational molecular docking to identify potential protein targets. Elucidating these interactions is fundamental to understanding the molecule's mechanism of action and its potential physiological and pathological roles.
Advanced In Vitro and In Vivo Model Development for Mechanistic Insights
To decipher the functional role of 15-keto-13,14-dihydro-PGA2, the development and application of sophisticated and relevant biological models are essential. The instability of the compound necessitates models where its formation and action can be studied in a controlled and temporally relevant manner.
In Vitro Models: Advanced in vitro systems can provide crucial mechanistic insights. For instance, cell lines engineered to express specific enzymes or receptors, such as the Madin-Darby Canine Kidney cells used to study PGE2 signaling, can be adapted to investigate the effects of 15-keto-13,14-dihydro-PGA2 researchgate.net. Co-culture systems that mimic specific tissue environments could help understand its paracrine signaling effects. Furthermore, studies using PC-12 cells have been effective in exploring the secretagogue activity of its precursor, 15-keto-13,14-dihydro-PGE2, on 5-hydroxytryptamine (5-HT), providing a model to test for similar activities nih.gov.
In Vivo Models: Translating in vitro findings to a whole-organism context requires robust in vivo models. The Munich Wistar Frömter (MWF) rat, a model for non-diabetic chronic kidney disease and glomerular hyperfiltration, has been instrumental in studying the dysregulation of the PGE2 metabolic pathway researchgate.netfrontiersin.org. Such models could be used to investigate how the production and clearance of 15-keto-13,14-dihydro-PGA2 are altered in disease states. Additionally, models of specific conditions, such as the opioid-induced constipation model used to demonstrate the therapeutic potential of 15-keto-13,14-dihydro-PGE2, offer a framework for testing the functional effects of 15-keto-13,14-dihydro-PGA2 nih.gov. Models of inflammatory conditions, like endotoxin infusion in pigs, could also be valuable, as inflammation is a key process involving prostaglandins (B1171923) nih.gov.
Integration of Omics Data for Comprehensive Pathway Analysis (e.g., Metabolomics, Lipidomics)
A comprehensive understanding of 15-keto-13,14-dihydro-PGA2 requires placing it within the broader context of cellular and systemic metabolic networks. The integration of "omics" technologies, particularly metabolomics and lipidomics, is a powerful approach to achieve this. These disciplines allow for the simultaneous measurement of a vast array of small molecules, providing a snapshot of the metabolic state of a biological system semanticscholar.org.
Lipidomic analysis, often utilizing liquid chromatography-mass spectrometry (LC-MS), has been successfully used to profile PGE2 and its downstream metabolites, including 15-keto-13,14-dihydro-PGE2, in various biological samples like plasma, urine, and kidney tissues researchgate.netfrontiersin.org. Non-targeted metabolomics approaches have proven effective in identifying key metabolites, such as 15-keto-13,14-dihydro-PGE2, in response to biological interventions nih.gov.
The future in this area lies in multi-omics integration. By combining lipidomics and metabolomics data with genomics, transcriptomics, and proteomics, researchers can construct comprehensive pathway models mdpi.combiorxiv.org. This approach can help to:
Identify the enzymatic and transport pathways leading to the synthesis and degradation of 15-keto-13,14-dihydro-PGA2.
Uncover correlations between the levels of this metabolite and the expression of specific genes or proteins.
Discover novel biomarkers for diseases where prostaglandin metabolism is dysregulated.
| Omics Technique | Application | Potential Insights | Reference |
|---|---|---|---|
| Lipidomics | Quantification of prostaglandins and their metabolites in biological samples. | Understanding the dynamics of the PGE2 pathway in health and disease. | researchgate.netfrontiersin.org |
| Metabolomics | Non-targeted screening to identify metabolites affected by stimuli. | Discovery of the role of metabolites in biological processes like constipation. | nih.gov |
| Multi-Omics Integration | Combining lipidomics/metabolomics with genomics, proteomics, etc. | Comprehensive pathway analysis, biomarker discovery, and systems-level understanding. | mdpi.combiorxiv.org |
Exploring Novel Biological Activities and Therapeutic Implications based on Mechanistic Understanding
While the function of 15-keto-13,14-dihydro-PGA2 remains obscure, research on its metabolic neighbors provides compelling clues for future exploration. A key future direction is to systematically investigate its biological activities based on an improved mechanistic understanding derived from receptor and pathway analysis.
One promising area is gastroenterology. The precursor, 15-keto-13,14-dihydro-PGE2, has been shown to alleviate opioid-induced constipation by stimulating the 5-HT pathway nih.gov. This finding strongly suggests that 15-keto-13,14-dihydro-PGA2 should be investigated for similar or related activities in gut motility and secretion.
Another area of interest is oncology. Levels of 15-keto-13,14-dihydro-PGE2 have been found to be decreased in tumor tissue from patients with non-small cell lung cancer compared to adjacent healthy tissue, hinting at a potential role in cancer biology caymanchem.com. Exploring whether 15-keto-13,14-dihydro-PGA2 shares or opposes the activities of other prostaglandins in cell proliferation, apoptosis, and angiogenesis is a critical step.
Furthermore, given the central role of prostaglandins in inflammation, reproduction, and renal function, the effects of 15-keto-13,14-dihydro-PGA2 in these areas warrant investigation caymanchem.comresearchgate.netfrontiersin.orgnih.gov. As mechanistic data on its receptor interactions and signaling pathways become available, researchers can more effectively design studies to probe its therapeutic potential in a range of pathologies.
Q & A
Q. How can researchers design experiments to distinguish between prostaglandin-mediated and non-prostaglandin pathways in physiological processes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
